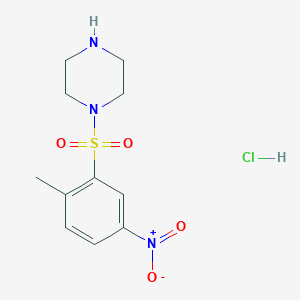
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride is a chemical compound . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride can be represented by the InChI code:1S/C11H15N3O4S.ClH/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H .
Applications De Recherche Scientifique
Pharmaceutical Intermediates and Synthesis
Piperazine derivatives are crucial in the pharmaceutical industry as intermediates for synthesizing a wide range of therapeutic agents. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves steps such as alkylation, acidulation, and reduction of the nitro group, highlighting the complexity and versatility of piperazine-based compounds in drug development processes (Quan, 2006). Similarly, 2-Furoic piperazide derivatives have been identified as promising candidates for treating type 2 diabetes and Alzheimer's disease, demonstrating the therapeutic potential of piperazine derivatives in addressing chronic conditions (Abbasi et al., 2018).
Material Science and Corrosion Inhibition
Piperazine derivatives also play a significant role in material science, particularly in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperazine derivatives on the corrosion of iron, showcasing the application of these compounds in protecting metal surfaces and extending their lifecycle in industrial settings (Kaya et al., 2016).
Biological Activities and Antimicrobial Agents
Moreover, piperazine derivatives exhibit significant biological activities, including antimicrobial and antifungal properties. The synthesis and biological evaluation of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, for example, have shown excellent antituberculosis activity and low cytotoxicity, indicating the potential of these compounds in anti-TB therapy (Murthy et al., 2021).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride are not mentioned, recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .
Propriétés
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOMPYHOBALVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2715091.png)
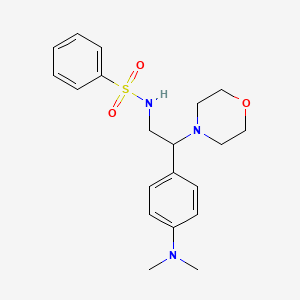
![1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2715094.png)
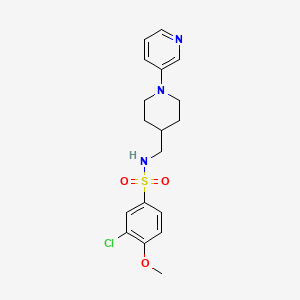
![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)
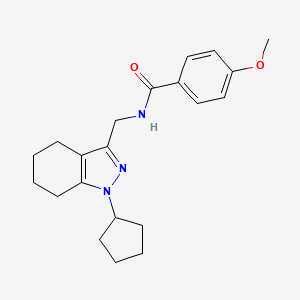
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)
![1,6-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2715103.png)
![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)
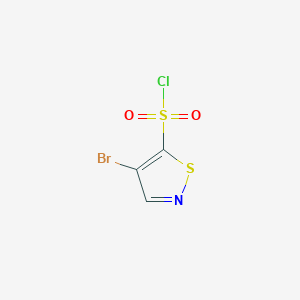
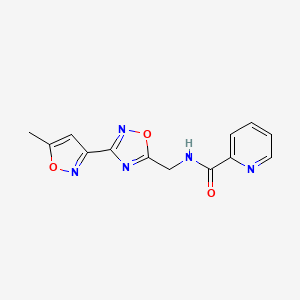
![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)
![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)
